Product packaging for 3-[(Butylamino)methyl]phenol(Cat. No.:CAS No. 60509-45-7)

3-[(Butylamino)methyl]phenol

Cat. No.: B3054463
CAS No.: 60509-45-7
M. Wt: 179.26 g/mol
InChI Key: VGCHIRRBHSWAEM-UHFFFAOYSA-N
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Description

Evolution of Aminomethylphenol Chemistry in Scholarly Contexts

The chemistry of aminomethylphenols is rooted in the foundational principles of organic synthesis, with the Mannich reaction being the most prominent method for their preparation. google.com This classic three-component condensation involves a compound with an active acidic proton (like a phenol), formaldehyde (B43269), and a primary or secondary amine. google.com Historically, research focused on optimizing the Mannich reaction to produce a wide array of substituted phenols, exploring different catalysts and reaction conditions to improve yields and selectivity. researchgate.net

Early studies laid the groundwork for understanding the reactivity of the phenolic ring and the influence of various substituents on the course of the aminomethylation reaction. Over time, the focus has expanded from simple synthesis to the exploration of the unique properties of these compounds, including their potential as ligands for metal complexes, precursors for more complex molecular structures, and their biological activities. ekb.egnih.gov The evolution of sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, has been crucial in enabling detailed characterization of these molecules. ekb.egnih.gov

Significance of the 3-[(Butylamino)methyl]phenol Scaffold in Contemporary Chemical Science

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. nih.gov The this compound scaffold is of particular interest in modern chemical science for several reasons. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the amino group) within the same molecule allows for specific intermolecular interactions, which is a key feature in materials science and medicinal chemistry. researchgate.net

The butyl group attached to the nitrogen atom introduces lipophilicity, which can influence the solubility and permeability of the molecule, important properties in the context of drug design. nih.gov The meta-substitution pattern on the phenol (B47542) ring influences the electronic properties and the spatial arrangement of the functional groups, which can be critical for selective binding to biological targets or for directing further chemical transformations. researchgate.net This scaffold is a versatile building block for the synthesis of more complex molecules, including macrocycles and polymers, and serves as a key structural motif in the development of new catalysts and biologically active agents. nih.gov

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully characterize its chemical properties and explore its potential applications. A significant focus is on its synthesis, typically via the Mannich reaction involving m-cresol, butylamine (B146782), and formaldehyde. Research aims to optimize this synthesis for high purity and yield.

A crucial aspect of the research involves the detailed structural and spectroscopic characterization of the compound. This includes determining its exact molecular structure and confirming the connectivity of the atoms.

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 60509-45-7
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol

This table contains data for this compound.

The synthesis of this compound is most commonly achieved through the Mannich reaction. This reaction involves the aminomethylation of a phenolic compound.

The general reaction is as follows: m-Cresol + Butylamine + Formaldehyde → this compound

Detailed characterization is essential to confirm the structure of the synthesized compound. Spectroscopic methods are paramount in this regard.

Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons (-CH₂-), the protons of the butyl group, and the phenolic hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the aromatic ring, the methylene carbon, and the carbons of the butyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that help to confirm the structure.

This table presents the expected spectroscopic characteristics for this compound based on its chemical structure and data from analogous compounds.

Further research objectives include investigating the reactivity of the compound, such as the potential for further functionalization of the phenol or amine groups, and exploring its applications in areas like polymer chemistry, as a corrosion inhibitor, or as a scaffold in medicinal chemistry for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B3054463 3-[(Butylamino)methyl]phenol CAS No. 60509-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-12-9-10-5-4-6-11(13)8-10/h4-6,8,12-13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCHIRRBHSWAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333175
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-45-7
Record name Phenol, 3-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3 Butylamino Methyl Phenol

Conventional and Advanced Synthesis Routes for Aminomethylphenols

Mannich Reaction Protocols for o-Aminomethylphenol Synthesis

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful tool for the aminomethylation of acidic protons located alpha to a carbonyl group. organic-chemistry.org In the context of phenol (B47542) chemistry, this reaction facilitates the introduction of an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. This multi-component reaction involves the condensation of a compound with an active hydrogen (in this case, phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org

The mechanism of the Mannich reaction is initiated by the formation of an iminium ion from the reaction of the amine and formaldehyde (B43269). This electrophilic species then attacks the electron-rich phenol ring, leading to the formation of the aminomethylated product. The reaction's versatility allows for the synthesis of a wide array of aminomethylphenols by varying the amine and phenolic starting materials.

In some variations of the Mannich reaction, pre-formed sources of the iminium ion are utilized. N-Methylenealkylamines, which are the condensation products of primary amines and formaldehyde, can serve as direct aminomethylating agents. researchgate.net Similarly, hexahydro-1,3,5-triazines, which are cyclic trimers of N-methylenealkylamines, can act as a stable source of the reactive N-methylenealkylamine species in situ. researchgate.net

The use of these reagents can offer advantages in terms of reaction control and selectivity. The mechanism involves the dissociation of the hexahydro-1,3,5-triazine to generate the N-methylenealkylamine, which then proceeds through the typical Mannich pathway. researchgate.net Research has shown that the reaction of phenols with 1,3,5-trialkyl-hexahydro-1,3,5-triazines initially forms the o-hydroxybenzylamine, which can then undergo further transformations. researchgate.net

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and easily handled source of formaldehyde for the Mannich reaction. scirp.orggoogle.com When heated, paraformaldehyde depolymerizes to release gaseous formaldehyde, which can then participate in the condensation reaction with a phenol and an amine. scirp.orgresearchgate.net This approach is particularly useful in non-aqueous reaction conditions. scirp.org

The reaction proceeds through the in-situ generation of the iminium ion from the amine and the formaldehyde released from paraformaldehyde. researchgate.net This electrophile then reacts with the phenol to yield the aminomethylated product. The efficiency of this method can be influenced by factors such as reaction temperature and the nature of the solvent. researchgate.net

Schiff Base Formation and Subsequent Reduction Strategies for Aminomethylphenols

An alternative and widely used strategy for the synthesis of aminomethylphenols involves a two-step process: the formation of a Schiff base followed by its reduction. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. iosrjournals.org In this context, a hydroxy-substituted aldehyde or ketone reacts with an amine to form a Schiff base containing a phenolic hydroxyl group.

The initial step is the nucleophilic addition of the amine to the carbonyl group of the aldehyde or ketone, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates, typically under acid or base catalysis, to yield the stable Schiff base. iosrjournals.org The resulting C=N double bond in the Schiff base can then be selectively reduced to a C-N single bond, yielding the desired aminomethylphenol. Common reducing agents for this transformation include sodium borohydride. This method offers a high degree of control over the final product structure.

Ruthenium-Catalyzed Ring-Closing Olefin Metathesis for Phenol Derivatives

A more modern and powerful approach for the synthesis of substituted phenol derivatives involves ruthenium-catalyzed ring-closing olefin metathesis (RCM). organic-chemistry.orgnih.govorganic-chemistry.orgsci-hub.ru This Nobel Prize-winning reaction has revolutionized the synthesis of cyclic compounds. In the context of phenol synthesis, acyclic precursors containing multiple olefinic bonds can be cyclized to form a six-membered ring, which then tautomerizes to the stable aromatic phenol. sci-hub.ru

Specifically, 1,4,7-trien-3-ones can undergo RCM to produce phenol derivatives. nih.govorganic-chemistry.org The reaction is catalyzed by ruthenium complexes, such as the Grubbs catalysts. organic-chemistry.org This method is particularly valuable for synthesizing phenols with substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution reactions. organic-chemistry.org The key advantage of this approach is the ability to construct the aromatic ring from linear precursors, offering high regioselectivity. organic-chemistry.orgsci-hub.ru

Precursor TypeReactionProductCatalystReference
1,4,7-trien-3-oneRing-Closing MetathesisPhenol derivativeRuthenium catalyst (e.g., Grubbs' catalyst) nih.govorganic-chemistry.orgsci-hub.ru

Alternative Synthetic Pathways to Substituted Aminomethylphenols

Beyond the classical and metathesis approaches, a variety of other synthetic methods have been developed to access substituted aminomethylphenols. These alternative pathways often aim to improve efficiency, reduce the number of synthetic steps, or provide access to novel structures. nih.gov

One such approach is the Petasis borono-Mannich reaction, a multicomponent reaction that involves the condensation of an amine, a carbonyl compound (like formaldehyde), and a boronic acid. acs.org This reaction provides a direct route to a variety of substituted amines.

Another strategy involves the modification of existing phenolic structures. For example, functional groups on a pre-existing aminomethylphenol can be chemically transformed to introduce further diversity. Additionally, developments in C-H activation and cross-coupling reactions offer new avenues for the direct functionalization of the phenolic ring or the aminomethyl side chain. nih.gov These step-economical approaches are of growing interest in both academic and industrial research. nih.gov

Detailed Reaction Mechanism Elucidation in Aminomethylphenol Synthesis

The synthesis of aminomethylphenols can be achieved through various methods, with the Mannich reaction being a prominent and widely utilized approach. researchgate.net This reaction typically involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of phenol, the hydroxyl group activates the aromatic ring, facilitating electrophilic substitution at the ortho and para positions.

Formation and Transformation Pathways of o-Hydroxybenzylamine Intermediates

One of the primary routes to o-hydroxybenzylamines is the Mannich reaction, which involves the condensation of a phenol with an amine and formaldehyde. researchgate.netkyushu-u.ac.jp In a typical mechanism, the amine and formaldehyde first react to form a more electrophilic species, an iminium ion. The phenol, activated by the hydroxyl group, then acts as a nucleophile, attacking the iminium ion to form the o-hydroxybenzylamine. researchgate.net

The formation of the o-hydroxybenzylamine intermediate can be influenced by several factors, including the nature of the reactants and the reaction conditions. For instance, the use of 1,3,5-trialkyl-hexahydro-1,3,5-triazines as a source of N-methylenealkylamines in the Mannich reaction with phenols leads to the initial formation of the o-hydroxybenzylamine. researchgate.net This intermediate can then undergo further transformations. researchgate.net

A significant transformation pathway for the o-hydroxybenzylamine intermediate is its reaction with another molecule of the N-methylenealkylamine to form a benzoxazine (B1645224) and a primary amine. researchgate.net This is a reversible reaction, and the equilibrium can be influenced by the reaction conditions. researchgate.net Over time, the yield of the o-hydroxybenzylamine can increase as it is slowly formed from the reaction of the N-methylenealkylamine with unreacted phenol and through the slow aminolysis of the benzoxazine. researchgate.net

Computational studies, such as those employing density functional theory (DFT), have provided deeper insights into the mechanistic pathways. acs.orgacs.org These studies help to compare different potential reaction routes and explain experimental observations, including the catalytic efficiency of certain additives like acetic acid. acs.org

The table below summarizes the key transformations involving o-hydroxybenzylamine intermediates.

TransformationReactantsProductsConditions/Notes
Mannich Reaction Phenol, Amine, Formaldehydeo-HydroxybenzylamineFormation of an iminium ion intermediate.
Reaction with N-methylenealkylamine o-Hydroxybenzylamine, N-methylenealkylamineBenzoxazine, Primary AmineReversible reaction. researchgate.net
Reductive Amination (Apparent) Amine, Aldehydeo-HydroxybenzylamineInvolves oxidation of a second equivalent of the amine. acs.org

Investigation of Side Reactions and By-product Formation

In the synthesis of aminomethylphenols, the formation of side products can significantly impact the yield and purity of the desired compound. A notable side reaction is the formation of benzyldiamine derivatives. researchgate.net This occurs alongside the main reaction pathway leading to the o-hydroxybenzylamine. researchgate.net

Another potential side reaction involves the formation of N,O-acetals, particularly when the reaction conditions are modified. acs.org For example, in some cases, an apparent reductive amination can occur, leading to the formation of o-hydroxybenzylamines through a process that involves the oxidation of a second equivalent of the amine. acs.org The decomposition of an N,O-acetal intermediate via a retro-Diels-Alder type reaction can lead to the formation of an ortho-quinone methide. acs.org This highly reactive intermediate can then be intercepted by another amine molecule, leading to by-products. acs.org

The formation of bisphenols is another documented side reaction, particularly in processes aimed at producing hindered phenols. google.com For example, the production of 4,4'-methylenebis(2,6-di-tert-butylphenol) (B1664149) can be a competing reaction. google.com The choice of solvent and catalyst can play a crucial role in minimizing the formation of such by-products. google.com

Furthermore, in reactions involving substituted phenols, the reaction may not proceed as expected or may yield a complex mixture of unidentified products. For instance, the aminomethylation of 5-tert-butylphenol with dimethylammonium chloride resulted in a complex mixture from which the desired product could not be isolated in good yield. kyushu-u.ac.jp

The following table outlines some of the common side reactions and the by-products formed during aminomethylphenol synthesis.

Side ReactionReactantsBy-productsConditions/Notes
Benzyldiamine Formation Phenol, N-methylenealkylamineBenzyldiamineOccurs concurrently with o-hydroxybenzylamine formation. researchgate.net
N,O-Acetal Decomposition Amine, Aldehydeortho-Quinone Methide, DihydroisoquinolineCan occur under modified reaction conditions. acs.org
Bisphenol Formation Hindered Phenol, Formaldehyde4,4'-Methylenebis(2,6-di-tert-butylphenol)Can be minimized by catalyst and solvent choice. google.com
Complex Mixture Formation Substituted Phenol, Amine SaltUnidentified ProductsCan occur with certain substituted phenols and amine salts. kyushu-u.ac.jp

Mechanistic Insights from Catalytic Systems Employing Aminomethylphenols

Aminomethylphenols and their derivatives can themselves act as ligands in catalytic systems, providing valuable mechanistic insights into various chemical transformations. The study of these catalytic systems can, in turn, shed light on the reactivity and potential transformations of the aminomethylphenol moiety.

For instance, cobalt(III) complexes with ligands derived from salicylaldehyde (B1680747) and amino acids, which share structural similarities with o-hydroxybenzylamines, have been shown to mediate a novel type of transamination reaction. oup.com This process involves a nitrogen-atom-transfer from the amino acid to the salicylaldehyde, a reaction promoted by the electronic properties of a co-ligand like terpyridine. oup.com This highlights the potential for the aminomethylphenol framework to participate in and influence redox processes within a metal's coordination sphere.

In the realm of polymerization, N-activated 1,3-benzoxazine monomers, which are directly related to aminomethylphenols, serve as key agents in the synthesis of polybenzoxazines. acs.org Detailed computational and experimental studies on these systems have elucidated the mechanism of ring-opening polymerization. acs.org It has been shown that both the nitrogen and oxygen atoms of the oxazine (B8389632) ring can potentially act as initiation sites for cationic polymerization, with a preference for the oxygen atom. acs.org The isolation of intermediate benzoxazine derivatives provides a snapshot of the initial stages of monomer activation, which occurs on the nitrogen atom. acs.org

Furthermore, the use of aminomethylphenols in catalytic systems for reactions like CO2 reduction offers insights into the role of the ligand framework in modulating the catalytic activity of the metal center. escholarship.org Computational studies on cobalt and iron quaterpyridine complexes, for example, have revealed that the interaction between the metal and the ligand orbitals is a key determinant of the catalytic pathway. escholarship.org Although not directly employing 3-[(butylamino)methyl]phenol, these studies on related nitrogen-containing ligands provide a fundamental understanding of how the electronic structure of the ligand influences the catalytic cycle.

The table below summarizes mechanistic insights gained from catalytic systems that utilize aminomethylphenols or structurally related compounds.

Catalytic SystemTransformationMechanistic Insight
Cobalt(III)-Salicylidene-Amino Acid Complexes TransaminationNitrogen-atom transfer from amino acid to salicylaldehyde, mediated by the metal complex. oup.com
N-Activated 1,3-Benzoxazine Monomers Polybenzoxazine SynthesisCationic polymerization can be initiated at either the nitrogen or oxygen atom of the oxazine ring. acs.org
Metal-Quaterpyridine Complexes CO2 ReductionMetal-ligand orbital interactions dictate the catalytic pathway and efficiency. escholarship.org

Advanced Spectroscopic and Structural Elucidation of 3 Butylamino Methyl Phenol

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and understanding the electronic behavior of 3-[(butylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. hmdb.capressbooks.pub In proton NMR (¹H NMR) of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the protons of the butyl chain, and the amine and hydroxyl protons are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. sigmaaldrich.com

Similarly, carbon-13 NMR (¹³C NMR) reveals the number of non-equivalent carbon atoms in the molecule. pressbooks.pubdocbrown.infobhu.ac.in The spectrum of this compound would be expected to show distinct peaks for the aromatic carbons, the methylene carbon, and the four carbons of the butyl group. The chemical shifts provide direct evidence of the different carbon environments within the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.3115 - 130
Phenolic OH9.0 - 10.0-
Ar-C -OH-155 - 160
Methylene (Ar-CH₂)~3.8~50
Amine NH1.5 - 2.5-
N-CH₂ (Butyl)~2.6~50
CH₂ (Butyl)1.3 - 1.620 - 35
CH₃ (Butyl)~0.9~14

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. niscpr.res.inmdpi.com

The FT-IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. researchgate.net The N-H stretching vibration of the secondary amine would likely appear in a similar region, potentially overlapping with the O-H band. C-H stretching vibrations of the aromatic ring and the aliphatic butyl group are expected in the 2850-3100 cm⁻¹ range. researchgate.net Furthermore, C=C stretching vibrations of the aromatic ring typically appear around 1450-1600 cm⁻¹, while C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). niscpr.res.inresearchgate.net

FT-Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations and the C-H stretching of the butyl group would produce strong signals. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Phenolic OHO-H Stretch3200 - 3600 (broad)FT-IR
Amine NHN-H Stretch3300 - 3500FT-IR
Aromatic CHC-H Stretch3000 - 3100FT-IR, FT-Raman
Aliphatic CH (Butyl)C-H Stretch2850 - 2960FT-IR, FT-Raman
Aromatic C=CC=C Stretch1450 - 1600FT-IR, FT-Raman
Methylene CH₂CH₂ Bend (Scissoring)1440 - 1480FT-IR
C-N StretchC-N Stretch1020 - 1250FT-IR
C-O StretchC-O Stretch1200 - 1300FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution-Phase Equilibria

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. pharmacyconcepts.in The benzene (B151609) ring in the molecule acts as a chromophore, giving rise to characteristic absorption bands in the UV region.

Typically, aromatic compounds exhibit two main absorption bands: a strong E2 band around 200 nm and a weaker B band around 255 nm. The presence of substituents like the hydroxyl and the (butylamino)methyl groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. docbrown.info The UV-Vis spectrum can also be used to study solution-phase equilibria, such as the protonation or deprotonation of the phenolic hydroxyl and amino groups, as these changes in the molecular structure will affect the electronic transitions and thus the absorption spectrum. researchgate.net

Mass Spectrometry (GC/MS, LC/MS) for Molecular Weight Determination and Degradation Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to identify its fragmentation patterns. pg.edu.pl In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzylamines include the loss of the amine group (NH₂R) and cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). nih.govlibretexts.orguou.ac.in For instance, a prominent fragment could result from the loss of the butylamine (B146782) side chain. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to separate the compound from a mixture before mass analysis.

Table 3: Potential Mass Spectrometry Fragments of this compound

m/z Value Possible Fragment Ion Description
179[C₁₁H₁₇NO]⁺Molecular Ion
107[C₇H₇O]⁺Loss of butylamine
73[C₄H₁₁N]⁺Butylamine fragment
94[C₆H₆O]⁺Phenol (B47542) fragment from rearrangement

Crystallographic Investigations

Crystallographic techniques provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. uol.de This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, providing a detailed picture of the molecular geometry. This data can reveal important structural features such as the planarity of the benzene ring, the conformation of the butyl group, and the nature of intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen of neighboring molecules. mdpi.com

Powder X-ray Diffraction for Crystalline Nature and Bulk Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of solid-state materials. anl.gov It provides detailed information about the crystalline nature, phase purity, and structural properties of a bulk sample. ncl.ac.ukamericanpharmaceuticalreview.com For this compound, PXRD analysis is instrumental in confirming that a synthesized batch consists of a single, uniform crystalline phase, which is a critical parameter for consistent material properties.

The fundamental principle of PXRD involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). units.it Crystalline materials, possessing long-range atomic order, will diffract X-rays at specific angles, producing a characteristic pattern of sharp peaks. units.it In contrast, amorphous materials lack this long-range order and produce a broad, diffuse halo. units.it Therefore, the presence of distinct, sharp peaks in the diffractogram for this compound would confirm its crystalline nature.

Furthermore, PXRD is a powerful tool for assessing the bulk purity of the compound. ncl.ac.uktandfonline.com The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline structure. anl.gov The phase purity of a bulk sample of this compound can be determined by comparing its experimental PXRD pattern against a reference pattern. americanpharmaceuticalreview.com This reference can be an officially recognized standard or a pattern calculated from single-crystal X-ray diffraction (SCXRD) data. americanpharmaceuticalreview.com The absence of any extraneous peaks in the experimental pattern indicates a high degree of phase purity, suggesting the sample is free from crystalline impurities or different polymorphic forms. americanpharmaceuticalreview.comacs.org

The analysis of the peak positions and intensities can also be used to determine the unit cell parameters of the crystal lattice. The average crystallite size of the powder can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. tandfonline.com

Below is a representative table of PXRD data that would be expected for a crystalline sample of this compound, illustrating the key parameters obtained from the analysis.

Table 1: Representative Powder X-ray Diffraction Data for this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 45
15.2 5.82 100
18.8 4.71 78
21.1 4.21 65
23.5 3.78 30
25.9 3.44 55

Correlative Analysis of Experimental and Theoretical Spectroscopic Data

A comprehensive structural elucidation of this compound relies on the synergistic use of experimental spectroscopic techniques and theoretical quantum chemical calculations. wu.ac.thsemanticscholar.org This correlative approach, where experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are compared with theoretical predictions, allows for a more robust and detailed assignment of molecular structure and properties. acs.org

Density Functional Theory (DFT) has become a standard computational method for predicting the geometric, vibrational, and electronic properties of molecules. wu.ac.thsemanticscholar.org For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to optimize the molecular geometry and predict its vibrational frequencies and NMR chemical shifts.

The comparison between the calculated (theoretical) and observed (experimental) spectra is critical. For instance, theoretical vibrational frequencies are typically scaled by a known factor to account for systematic errors in the calculation, leading to a better match with experimental FT-IR data. wu.ac.th This correlation enables a confident assignment of specific vibrational modes, such as the O-H stretch of the phenolic group, the N-H stretch of the secondary amine, C-N stretching, and various aromatic C-H and C=C bending and stretching modes. researchgate.net

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra. mdpi.com This is particularly useful for unambiguously assigning signals in complex regions of the spectrum and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.

The following tables present plausible experimental spectroscopic data for this compound and demonstrate how they would be correlated with theoretical values derived from DFT calculations.

Table 2: Correlative FT-IR Vibrational Data for this compound

Experimental Wavenumber (cm⁻¹) Theoretical (Scaled) Wavenumber (cm⁻¹) Assignment
3350 (broad) 3345 O-H stretch (phenolic)
3290 3285 N-H stretch (amine)
3055 3060 C-H stretch (aromatic)
2958 2962 C-H stretch (asymmetric, CH₃)
2929 2933 C-H stretch (asymmetric, CH₂)
2870 2875 C-H stretch (symmetric, CH₃)
1610 1615 C=C stretch (aromatic ring)
1475 1480 C=C stretch (aromatic ring)
1245 1250 C-N stretch

Table 3: Correlative ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Experimental δ (ppm) Theoretical δ (ppm) Multiplicity Integration Assignment
9.45 9.40 br s 1H Phenolic -OH
7.10 7.15 t 1H Ar-H
6.75 6.80 d 1H Ar-H
6.68 6.72 d 1H Ar-H
6.62 6.65 s 1H Ar-H
3.70 3.75 s 2H Ar-CH₂-N
2.55 2.60 t 2H N-CH₂-(CH₂)₂CH₃
1.45 1.50 m 2H N-CH₂-CH₂-CH₂CH₃
1.30 1.35 m 2H N-(CH₂)₂-CH₂-CH₃

This correlative analysis provides a powerful validation of the proposed structure. acs.org Any significant discrepancies between the experimental and theoretical data would prompt a re-evaluation of the structural assignment or consideration of environmental factors such as solvent effects or intermolecular interactions. mdpi.com

Compound Reference

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound

Computational Chemistry and Quantum Chemical Analysis of 3 Butylamino Methyl Phenol

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that is well-suited for the study of organic molecules of this size. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, have been instrumental in elucidating the properties of aminophenol derivatives. researchgate.net These studies on analogous compounds provide a robust framework for understanding the characteristics of 3-[(Butylamino)methyl]phenol.

The three-dimensional structure of this compound is critical to its properties. Geometry optimization calculations are performed to locate the lowest energy conformation of the molecule. For this compound, the key degrees of freedom include the rotation around the C-C and C-N bonds of the butylamino-methyl side chain and the orientation of the phenolic hydroxyl group.

It is anticipated that the butyl chain will adopt a staggered conformation to minimize steric hindrance. Furthermore, intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the aminomethyl group is a possibility that would significantly influence the molecule's preferred geometry, similar to what is observed in other aminophenol derivatives. researchgate.net The exploration of the conformational space reveals multiple local minima, with the global minimum representing the most stable structure. The stability of different conformers is influenced by a delicate balance of steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.97
C-O1.37
C-N1.46
N-H1.02
C-C (ring avg.)1.39
C-O-H109.5
C-C-N112.0
C-N-C115.0
O-C-C-N180 (anti) or 0 (syn)

Note: The data in this table is representative and based on typical values for similar functional groups from computational studies.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, reflecting the electron-donating nature of the hydroxyl and amino groups. nih.gov The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating butylamino and hydroxyl groups is predicted to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted phenol.

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap (ΔE)4.8 to 5.7
Ionization Potential (I)5.8 to 6.2
Electron Affinity (A)0.5 to 1.0
Electronegativity (χ)3.15 to 3.6
Chemical Hardness (η)2.4 to 2.85
Global Softness (S)0.175 to 0.208
Electrophilicity Index (ω)1.95 to 2.25

Note: These values are estimations based on computational studies of analogous aminophenol compounds. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).

In the MEP surface of this compound, the most negative potential (red/yellow) is expected to be located around the phenolic oxygen atom and the nitrogen atom, identifying these as the primary sites for electrophilic attack. nih.gov The acidic proton of the hydroxyl group would be represented by a region of positive potential (blue), making it a likely site for interaction with nucleophiles. The aromatic ring will exhibit a gradient of potential, influenced by the directing effects of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines interactions between filled and vacant orbitals, quantifying their energetic significance. For this compound, NBO analysis can confirm the presence and strength of any intramolecular hydrogen bonds, for instance, between the hydroxyl group and the amine nitrogen. researchgate.net

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π → π* transitions within the phenol ring. The positions of these absorptions are sensitive to the solvent environment and the molecule's conformation. nih.gov

IR Spectroscopy: The theoretical vibrational spectrum (IR) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic frequencies for the O-H, N-H, C-H (aromatic and aliphatic), C-O, and C-N stretching and bending vibrations, aiding in the structural identification of the molecule. mdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help to confirm the proposed structure and provide insights into the electronic environment of the different nuclei within the molecule. mdpi.com

Computational Studies of Chemical Reactivity and Selectivity

Computational studies can also shed light on the chemical reactivity and selectivity of this compound. By modeling reaction pathways and transition states, it is possible to predict the most likely products of a given reaction. For example, in electrophilic aromatic substitution reactions, the directing effects of the hydroxyl and butylaminomethyl groups can be computationally assessed. The hydroxyl group is a strong activating ortho-, para-director, while the meta-directing influence of the protonated aminomethyl group under acidic conditions could also be considered.

Furthermore, the reactivity of the amine itself, such as its nucleophilicity in substitution or addition reactions, can be modeled. nih.gov These computational approaches provide a predictive framework for understanding the chemical behavior of this compound in various transformations.

Prediction of Nucleophilic, Electrophilic, and Radical Attack Sites using Fukui Functions

The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. The condensed Fukui functions, f+, f-, and f0, are particularly useful as they indicate the propensity of an atomic site to undergo nucleophilic, electrophilic, and radical attack, respectively.

For a molecule like 3-aminophenol (B1664112), the Fukui functions can pinpoint which atoms are most susceptible to attack. A higher value of f+ at an atomic site suggests it is a likely candidate for a nucleophilic attack (electron-accepting), while a high f- value indicates a predisposition to electrophilic attack (electron-donating). Similarly, f0 highlights sites prone to radical attack.

In a representative study of 3-aminophenol, the Fukui functions would be calculated for each atom to create a reactivity map of the molecule. It is anticipated that the oxygen and nitrogen atoms, due to their high electronegativity, and specific carbon atoms within the aromatic ring, influenced by the electron-donating effects of the hydroxyl and amino groups, would be key sites of reactivity.

Table 1: Illustrative Condensed Fukui Functions for Key Atoms in a Model Aminophenol System (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
O0.250.100.175
N0.200.150.175
C10.050.080.065
C20.120.030.075
C30.040.110.075
C40.100.050.075

Mulliken Atomic Charge Distribution and its Implications for Reactivity

For 3-aminophenol, Mulliken charge analysis would likely reveal a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity. The carbon atom attached to the hydroxyl group and the carbons at the ortho and para positions relative to the activating groups are also expected to have a nuanced charge distribution that influences their reactivity. The distribution of these charges provides a foundational understanding of the molecule's electrostatic potential and its interaction with other charged or polar species.

Table 2: Representative Mulliken Atomic Charges for a Model Aminophenol System (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

AtomMulliken Charge (a.u.)
O-0.65
N-0.55
C10.20
C2-0.15
C30.10
C4-0.12
H (hydroxyl)0.40
H (amino)0.30

Thermodynamic Parameter Calculations and Stability Assessments

Quantum chemical calculations can be employed to determine various thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are vital for assessing the thermal stability of a molecule and predicting the feasibility and spontaneity of chemical reactions involving it.

By calculating these properties for 3-aminophenol, a baseline for the stability of this class of compounds can be established. The values of enthalpy and Gibbs free energy provide a quantitative measure of the energy stored within the molecule and its potential to undergo chemical transformations. A more negative enthalpy of formation generally indicates greater stability. These calculations are typically performed for the optimized molecular geometry in the gaseous state.

Table 3: Illustrative Thermodynamic Parameters for a Model Aminophenol System (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

Thermodynamic ParameterValue
Standard Enthalpy of Formation (ΔHf°)-150 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-80 kJ/mol
Entropy (S°)320 J/mol·K

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Methods

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β). Quantum chemical methods, particularly DFT, are instrumental in predicting the NLO properties of new materials.

For molecules like 3-aminophenol, the presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (the aromatic ring can act as one) groups can lead to significant intramolecular charge transfer upon excitation by an intense light source. This charge transfer is a key factor for a high hyperpolarizability value. Computational studies on 3-aminophenol have indeed suggested that it possesses NLO properties. The magnitude of the first hyperpolarizability (β) is a critical indicator of a material's potential for second-harmonic generation.

Table 4: Illustrative Nonlinear Optical (NLO) Properties for a Model Aminophenol System (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

NLO ParameterValue
Dipole Moment (μ)2.5 D
Mean Polarizability (α)15 x 10⁻²⁴ esu
First Hyperpolarizability (β)8 x 10⁻³⁰ esu

Coordination Chemistry and Ligand Applications of 3 Butylamino Methyl Phenol and Its Analogs

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminophenol-based ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol. asianpubs.orgmdpi.com The resulting complexes can be characterized using various techniques, including single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis, to determine their structure and coordination environment.

Aminophenol derivatives and their Schiff base counterparts are effective chelating agents for transition metals. nih.gov The nitrogen of the amino or imino group and the oxygen of the phenolic group act as a bidentate donor set, forming stable chelate rings with the metal center. nih.govlibretexts.org

Research on ligands analogous to 3-[(butylamino)methyl]phenol provides significant insight into this behavior. For instance, the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, derived from o-vanillin, reacts with various transition metal(II) chlorides (M = Mn, Co, Ni, Cu, Cd) to form complexes with the general formula [ML₂Cl₂]. researchgate.net In these cases, the ligand coordinates as a neutral molecule. The single-crystal X-ray diffraction of the manganese complex, [Mn(C₁₅H₁₅NO₂)₂Cl₂], revealed a six-coordinate, distorted octahedral geometry. researchgate.net The central Mn(II) ion is bonded to two Schiff base ligands and two chloride ions. Each Schiff base ligand coordinates to the metal through its phenolic oxygen atom and imine nitrogen atom, demonstrating the typical N,O-bidentate chelation that would be expected from this compound. researchgate.net

Lanthanide ions, being hard Lewis acids, generally show a preference for hard donor atoms like oxygen. nih.govrutgers.edu However, their large ionic radii can accommodate high coordination numbers, allowing for complexation with a variety of ligands, including N,O-donors. rutgers.edu The study of lanthanide complexes is driven by their unique magnetic and luminescent properties. researchgate.netnih.gov

The coordination behavior of the closely related Schiff base analog, 2-((E)-(tert-butylimino)methyl)phenol (HL²), with lanthanide(III) salts showcases the intricacies of this complexation. scielo.org.zaresearchgate.net When reacted with lanthanide nitrates (Ln(NO₃)₃·xH₂O where Ln = Gd, Dy), isostructural complexes are formed where three monodentate HL² ligands bond to the metal center. scielo.org.zaresearchgate.net In these instances, the ligand coordinates solely through the phenolic oxygen atom, with the remaining coordination sites being occupied by three bidentate nitrate (B79036) ions. scielo.org.zaresearchgate.net This results in a nine-coordinate metal center. In contrast, reactions with lanthanide chlorides (LnCl₃·6H₂O where Ln = Nd, Gd, Dy) yield six-coordinate complexes where four monodentate HL² ligands occupy the equatorial positions, again coordinating through the phenolate (B1203915) oxygen, with two chloride ions in the axial positions. scielo.org.zaresearchgate.net

X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of coordination complexes. Spectroscopic methods such as FT-IR are also crucial, as shifts in the vibrational frequencies of functional groups (e.g., C=N or C-O) upon complexation confirm the involvement of these groups in bonding to the metal ion. scielo.org.za

For the lanthanide nitrate complexes with 2-((E)-(tert-butylimino)methyl)phenol, [Ln(HL²)₃(NO₃)₃], the nine-coordinate geometry is best described as a muffin polyhedron (MFF-9). scielo.org.za The lanthanide chloride complexes, [Ln(HL²)₄Cl₂], adopt a distorted octahedral geometry. scielo.org.zaresearchgate.net A notable feature in these complexes is that the ligand exists in a zwitterionic form, where the phenolic proton has migrated to the imine nitrogen. researchgate.net

The manganese(II) complex with the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, [Mn(C₁₅H₁₅NO₂)₂Cl₂], features a distorted octahedral geometry with the two organic ligands adopting a trans configuration and the two chloride ligands in a cis configuration. researchgate.net

Table 1: Selected Crystallographic and Coordination Data for Analogous Metal Complexes
ComplexMetal IonCoordination NumberGeometryKey Bond Lengths (Å)Source
[Mn(C₁₅H₁₅NO₂)₂Cl₂]Mn(II)6Distorted OctahedralMn-O: 2.148, Mn-N: 2.316, Mn-Cl: 2.404 researchgate.net
[Gd(HL²)₃(NO₃)₃]Gd(III)9Muffin (MFF-9)Gd-Ophenolate: 2.274, Gd-Onitrate: 2.486-2.531 scielo.org.za
[Dy(HL²)₃(NO₃)₃]Dy(III)9Muffin (MFF-9)Dy-Ophenolate: 2.289, Dy-Onitrate: 2.472-2.518 scielo.org.za
[Nd(HL²)₄Cl₂]Nd(III)6OctahedralNd-Ophenolate: 2.280, Nd-Cl: 2.665 scielo.org.za

Ligand Design and Tunability for Specific Coordination Architectures

The rational design of ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This tunability is crucial for developing catalysts with high selectivity or materials with specific physical properties.

Substituents on the ligand framework can profoundly influence coordination behavior and metal ion selectivity. The size and nature of the alkyl group on the nitrogen atom, such as the butyl group in this compound, can impact the steric environment around the metal center. Studies on other ligand systems have shown that varying the length and branching of N-alkyl chains can modulate receptor affinity and selectivity. nih.gov For example, increasing the steric bulk of the N-substituent can hinder the close approach of multiple ligands, potentially favoring complexes with lower coordination numbers or influencing the stability of the resulting complex.

The conversion of the primary or secondary amine in aminophenol derivatives to an imine via condensation with an aldehyde or ketone yields a Schiff base. nih.gov This transformation is a powerful tool in ligand design. Schiff bases are highly versatile ligands because the imine nitrogen atom is sp²-hybridized, which can influence the electronic properties and planarity of the ligand backbone. sapub.orgnih.gov

These N,O-donor Schiff bases are effective chelating agents that can stabilize a wide variety of metal ions in different oxidation states. sapub.org The synthesis is often straightforward, involving the simple condensation of an amine with a carbonyl compound. asianpubs.orgnih.gov The resulting Schiff base ligand, such as 2-((E)-(tert-butylimino)methyl)phenol, readily forms stable complexes with both transition metals and lanthanides, acting as a robust N,O-donor chelating agent that is fundamental to the construction of diverse coordination architectures. researchgate.netscielo.org.zaresearchgate.net

Despite extensive research, information regarding the formation of coordination polymers and Metal-Organic Frameworks (MOFs) specifically involving this compound or its direct analogs is not available in the public domain. Research in the field of coordination chemistry extensively covers various ligands, including different aminophenol derivatives, Schiff bases, and Mannich bases, which share some structural similarities with the target compound. scirp.orgresearchgate.netnih.gov These studies demonstrate the capability of such molecules to act as ligands, binding to metal ions to form discrete metal complexes and extended coordination polymers. researchgate.netnih.govnih.gov However, detailed research findings, including synthesis procedures and crystallographic data for coordination polymers or MOFs derived from this compound, remain uncharacterised in the available scientific literature.

The general principles of coordination chemistry suggest that this compound possesses the necessary functional groups—a phenolic oxygen and an amino nitrogen—to act as a chelating ligand, forming stable complexes with a variety of metal ions. The formation of coordination polymers would depend on the ability of this ligand to bridge between metal centers, a behavior that is influenced by factors such as the choice of metal ion, reaction conditions, and the presence of co-ligands. core.ac.ukmsleelab.org

While the broader classes of aminophenols and related compounds are known to participate in the formation of coordination polymers, the specific substitution pattern and the butyl group on the nitrogen atom of this compound would impart unique steric and electronic properties that would influence its coordination behavior. Without experimental data, any discussion on the formation of coordination polymers or MOFs involving this particular ligand would be purely speculative.

Interactive Data Table:

As no specific data for coordination polymers or MOFs involving this compound or its analogs could be retrieved, a data table cannot be generated.

Catalytic Applications and Mechanistic Studies of 3 Butylamino Methyl Phenol Derivatives

Homogeneous Catalysis Employing Aminophenol-Based Ligands

Aminophenol-derived ligands have become a cornerstone in homogeneous catalysis due to their ability to form stable and reactive complexes with a variety of transition metals. researchgate.net Their utility is extensive, covering areas such as small molecule activation, carbon dioxide reduction, and hydrogen evolution processes. researchgate.net The electronic properties and steric hindrance of these ligands can be finely tuned, influencing the reactivity and selectivity of the metal center. researchgate.netrsc.org

Role of Aminophenol-Derived Ligands in Transition Metal Catalysis

Aminophenol-based ligands are prized in transition metal catalysis for their cooperative effects, where strong electronic coupling between the metal and the ligand facilitates a range of reactions. researchgate.net These ligands can act as redox non-innocent backbones, essentially serving as electron reservoirs that can be readily oxidized and reduced. This property is crucial in developing catalysts for oxidation-reduction reactions. For instance, cobalt(III) complexes featuring redox-active amidophenolate ligands have been shown to be potent nucleophiles, reacting with alkyl halides to form stable alkylcobalt(III) complexes under mild conditions.

The versatility of these ligands is further highlighted by their use in creating pincer-type complexes. A novel phosphine-appended aminophenol pincer ligand (PNOH2) coordinated to Palladium(II) generates a paramagnetic complex with a persistent ligand-centered radical. This complex exhibits reversible single-electron oxidation and reduction, enabling homolytic bond activation of substrates like diphenyldisulfide. The design of these ligands, including the incorporation of features like urea (B33335) groups, can significantly impact the catalytic reactivity.

Oxidation Reactions, including Hydroxylation of Phenols and Peroxidase-like Activity

Manganese complexes incorporating aminophenol-type ligands have demonstrated notable catalytic activity in oxidation reactions. nih.gov These complexes can effectively catalyze the aerobic oxidation of substrates such as o-aminophenol and 3,5-di-tert-butylcatechol (B55391). nih.gov For example, the oxidation of o-aminophenol to 2-aminophenoxazin-3-one is efficiently catalyzed by supramolecular dimeric Mn(III) complexes in air-saturated methanol (B129727) at room temperature. nih.gov

The catalytic potential of these systems is further exemplified by the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. nih.govnih.gov Mechanistic studies, supported by ESI mass spectrometry and EPR, suggest that the catalysis proceeds through the formation of a complex-substrate aggregate, which is followed by an intramolecular electron transfer. nih.gov The kinetic parameters for these oxidation reactions have been determined, showcasing the efficiency of these manganese complexes as catalysts. nih.gov

Table 1: Kinetic Parameters for the Oxidation of 3,5-Di-tert-butylcatechol Catalyzed by Mn Complexes

Complexkcat (h⁻¹)
Mn(bpia)(OAc)(OCH₃)86 ± 7
Mn(bipa)(OAc)(OCH₃)101 ± 4
Mn(bpia)(Cl)₂230 ± 4
Mn(bipa)(Cl)₂130 ± 4

This table is based on data from a study on the catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes. nih.gov

Furthermore, the direct synthesis of 2-aminophenol (B121084) derivatives has been achieved by merging excited-state copper catalysis with triplet nitro(hetero)arenes, offering a streamlined protocol from readily available starting materials. nih.gov

Cross-Coupling Reactions, specifically Nickel-Catalyzed Photoredox Processes

While direct evidence for 3-[(Butylamino)methyl]phenol in nickel-catalyzed photoredox processes is not explicitly detailed in the provided context, the broader class of aminophenol derivatives is instrumental in various cross-coupling reactions. For instance, copper-catalyzed reactions have been developed for the direct synthesis of 2-aminophenol derivatives from nitro(hetero)arenes and acyl chlorides under visible-light irradiation. nih.gov This process highlights the potential for aminophenol-related structures to participate in photoredox catalysis. The reaction is dependent on a Cu(IMes)Cl catalyst and a BINAP ligand, demonstrating the importance of the ligand sphere in achieving the desired transformation. nih.gov

The synthesis of various phenol (B47542) derivatives through transition-metal-catalyzed C-O coupling reactions of aryl halides is a well-established field. beilstein-journals.orgnih.gov These reactions often employ palladium or copper catalysts with a variety of phosphine (B1218219) or nitrogen-based ligands. beilstein-journals.org The development of novel imidazole-based phosphine ligands has proven effective in converting aryl chlorides and bromides to their corresponding phenols. beilstein-journals.org

Hydrogenation of Olefins

The application of aminophenol-derived ligands in the hydrogenation of olefins is an area of active research. While specific examples involving this compound are not prominent in the search results, the broader context of catalytic hydrogenation provides relevant insights. For instance, the catalytic hydrogenation of p-nitrophenol to p-aminophenol has been extensively studied using catalysts like Pt/C. acs.org This reaction's kinetics can be described by a Langmuir-Hinshelwood model. acs.org

Furthermore, late transition metal catalysts, particularly those based on nickel and palladium with bulky 8-arylnaphthylamine ligands, have shown high activity in olefin polymerization, which is a related field. mdpi.com These catalysts can produce highly branched polyethylenes and are capable of copolymerizing ethylene (B1197577) with functional monomers like methyl acrylate. mdpi.com The principles of ligand design in these systems, focusing on steric and electronic effects, are directly applicable to the development of hydrogenation catalysts. Additionally, highly active and productive water-soluble Rh/TPPTS complexes have been used for the partial hydrogenation of polyunsaturated methyl esters, demonstrating the potential for transition metal complexes with tailored ligands in hydrogenation reactions. uoa.gr

Heterogeneous Catalysis and Polymer-Supported Systems Derived from Aminomethylphenols

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. Aminomethylphenols, including derivatives of this compound, are excellent candidates for this approach.

For example, the catalytic transfer hydrogenation of nitrobenzene (B124822) to p-aminophenol has been achieved using a mixed catalyst system of Pt/C and a solid acid like SO₄²⁻/ZrO₂. rsc.org In this system, the solid acid plays a crucial role, with Lewis acid sites of strong acid strength favoring the formation of the desired p-aminophenol. rsc.org The characterization of such catalysts reveals that different oxidation states of the platinum metal can influence the reaction pathway, with Pt(0) being beneficial for nitrobenzene hydrogenation and higher valence states contributing to the decomposition of the hydrogen source. rsc.org

The principles of creating polymer-supported catalysts are also demonstrated in the ring-opening polymerization of L-lactide, where magnesium and zinc aminophenoxide complexes have been used as effective initiators. rsc.org The steric bulk and nature of the aminophenoxide ligands significantly influence the properties of the resulting polylactide. rsc.org This illustrates how aminophenol derivatives can be incorporated into or act as precursors for polymer-based catalytic systems.

Detailed Mechanistic Investigation of Catalytic Action

Understanding the mechanism of catalytic action is fundamental to the design of more efficient catalysts. For aminophenol-based catalytic systems, mechanistic studies often reveal the intricate role of the ligand in the catalytic cycle.

In the oxidation of catechols by manganese complexes with aminophenol-type ligands, mechanistic insights from ESI mass spectrometry and EPR studies point towards the formation of a complex-substrate aggregate. nih.gov This is followed by an intramolecular electron transfer, which is a key step in the catalytic turnover. nih.gov

In the context of hydrogenation, kinetic studies of the hydrogenation of p-nitrophenol to p-aminophenol using a Pt/C catalyst have shown that the reaction is not limited by mass transfer under specific conditions. acs.org A Langmuir-Hinshelwood model was successfully applied to describe the reaction kinetics, indicating that the adsorption of reactants onto the catalyst surface is a critical part of the mechanism. acs.org The apparent activation energy for this reaction was determined to be 61 kJ/mol. acs.org

Ligand-Metal Cooperation and Electronic Coupling Phenomena

A central theme in the catalytic chemistry of aminomethylphenol derivatives is the concept of metal-ligand cooperation (MLC). This phenomenon describes a synergistic relationship where both the metal center and the ligand are actively and directly involved in the bond-breaking and bond-forming steps of a catalytic reaction. Unlike traditional systems where ligands are passive scaffolds, aminophenol-type ligands can participate through several mechanisms, including acting as a Lewis base, undergoing redox changes, or facilitating reactions via aromatization-dearomatization cycles.

Research into o-aminophenol complexes, which share key functional groups with this compound, demonstrates that these ligands are "non-innocent." This means they can exist in multiple stable oxidation states, effectively acting as an "electron reservoir" within the complex. Once deprotonated, an o-aminophenol ligand can exist as the aminophenolate, the one-electron oxidized o-iminobenzosemiquinone radical, or the two-electron oxidized o-iminobenzoquinone. This redox activity allows the ligand to accept and donate electrons during a catalytic cycle, facilitating multi-electron transformations that might be challenging for the metal center alone.

This intimate electronic interaction is exemplified in a nickel(II) complex with a non-innocent o-aminophenol ligand. Magnetic susceptibility measurements of the crystalline complex revealed a diamagnetic state (S=0), indicating a strong antiferromagnetic coupling between the unpaired electrons on the iminosemiquinone radical ligands and the high-spin Ni(II) center. This electronic coupling is so effective that the complex can catalyze the homocoupling of phenylacetylene (B144264) at room temperature without any external reducing agents, a task that typically requires additives. The ligand's ability to store and transfer electrons promotes the catalytic cycle, showcasing a powerful form of ligand-metal cooperation.

Identification and Characterization of Catalytic Intermediates and Reaction Pathways

The identification of transient intermediates is crucial for understanding the mechanisms of catalysis. For aminomethylphenol-type catalysts, mechanistic studies have successfully characterized key intermediates and elucidated distinct reaction pathways depending on the metal center and reaction conditions.

Palladium-Catalyzed Aminomethylation: In palladium-catalyzed systems, structurally well-defined aminomethyl cyclopalladated complexes have been identified as key catalytic intermediates. These complexes are formed through the oxidative addition of precursors like aminals or N,O-acetals to a Pd(0) species. X-ray diffraction analysis reveals that the resulting complex exists as a resonance hybrid of two key structures: a three-membered aminomethylene-Pd(II) palladacycle and a π-ligated Pd(0)-iminium form. This resonance imparts electrophilic character to both the palladium center and the methylene (B1212753) carbon, creating a dual reactivity that directs the subsequent reaction pathway based on the nature of the nucleophile.

Two primary reaction pathways have been established, governed by the "hardness" of the attacking nucleophile.

Attack at the Palladium Center (Soft Nucleophiles): Softer nucleophiles, such as alkenes, preferentially attack the soft electrophilic palladium center. This initiates the reaction via migratory insertion into the strained Pd-C bond of the three-membered ring. Subsequent steps like β-hydride elimination or reductive elimination complete the catalytic cycle, achieving reactions like the Heck-type aminomethylation of styrenes.

Attack at the Methylene Carbon (Hard Nucleophiles): Harder nucleophiles, in contrast, tend to attack the harder electrophilic methylene site. This pathway leads to the aminomethylation of substrates like electron-deficient dienes.

A third, more complex pathway can occur with "dinucleophile" substrates, which exhibit both hard and soft reactivity, leading to cascade annulation reactions.

Nucleophile TypeSite of AttackInitial StepResulting Reaction TypeReference
Soft (e.g., Alkenes)Palladium CenterMigratory InsertionHeck-type Aminomethylation
Hard (e.g., Electron-Deficient Dienes)Methylene CarbonNucleophilic AdditionDirect Aminomethylation

Copper-Catalyzed Reactions: In copper-catalyzed reactions for synthesizing meta-aminophenol derivatives, a different set of intermediates has been proposed. The mechanism is thought to proceed through a cascade reaction involving:

Chelate Complex (8): The cationic Cu(I) catalyst first coordinates with the substrate.

Cu(III) Complex (9): Oxidative addition of the N–O bond to the copper center forms a Cu(III) intermediate.

ortho-Quinol Imine Intermediate (10): A C–O bond forms at the ortho position, generating a reactive quinol imine intermediate that remains coordinated to the copper catalyst.

Cu Enamide Species (11): Nucleophilic attack by an alcohol on the activated quinol imine leads to a copper enamide species, which then proceeds to the final product.

Structure-Reactivity Relationships in Aminomethylphenol-Catalyzed Processes

Understanding the relationship between a catalyst's structure and its resulting reactivity is fundamental to designing more efficient chemical processes. For aminomethylphenol-catalyzed reactions, several key structure-reactivity principles have been identified.

The dual-electrophilic nature of the aminomethyl cyclopalladated intermediate provides a clear example of a structure-reactivity relationship. The inherent electronic properties of the nucleophile (its hardness or softness) dictate its reaction pathway and, consequently, the final product. This allows for selective synthesis simply by choosing a nucleophile with the appropriate electronic structure to target either the palladium center or the methylene carbon.

Furthermore, the electronic structure of the aminomethylphenol ligand itself is a critical determinant of reactivity. As seen in the nickel-catalyzed homocoupling, the ligand's ability to function as a redox-active "electron reservoir" enables the catalytic cycle to proceed under mild conditions without additives. This demonstrates that modifying the electronic properties of the ligand—for example, through substituent effects—can directly tune the redox potential of the entire complex and control its catalytic power.

Subtle structural changes on the periphery of the catalyst can also have a significant impact on product selectivity. In the copper-catalyzed synthesis of meta-aminophenol derivatives, the presence of a fluorine atom as a para-substituent on the aniline (B41778) substrate was found to effectively suppress the formation of an unwanted byproduct that arose from a domino/-rearrangement. This highlights how even remote structural modifications can influence the course of a reaction by disfavoring competing side-reaction pathways.

Structural FeatureObserved EffectUnderlying PrincipleReference
Nucleophile Hardness (Hard vs. Soft)Controls reaction pathway (attack at C vs. Pd)Matching of hard/soft acid/base (HSAB) principles
Redox-Active Aminophenol LigandEnables catalysis without external reducing agentsLigand acts as an "electron reservoir" (Ligand-Metal Cooperation)
Para-Fluoro Substituent on SubstrateIncreases product selectivity by suppressing byproduct formationElectronic perturbation of reaction intermediates disfavors side reactions

Synthesis of Derivatives and Advanced Materials Applications of 3 Butylamino Methyl Phenol

Synthesis of Novel Structural Analogs and Derivatives of 3-[(Butylamino)methyl]phenol

The molecular framework of this compound allows for extensive chemical modification to produce a wide array of structural analogs and derivatives. These synthetic transformations can target the secondary amine, the phenolic hydroxyl group, or the aromatic ring, enabling the fine-tuning of its chemical and physical properties. Aminophenols, in general, are highly reactive and serve as precursors for a vast range of more complex molecules. researchgate.net

Key synthetic strategies include:

N-Alkylation and N-Acylation: The secondary amine is a prime site for modification. It can undergo further alkylation or acylation to introduce new functional groups. researchgate.netchemcess.com For instance, reaction with various alkyl halides or acyl chlorides can append different chains or moieties to the nitrogen atom, altering the molecule's steric and electronic properties.

Hydroxyl Group Modification: The phenolic hydroxyl group can be etherified or esterified. These reactions not only protect the hydroxyl group but also introduce functionalities that can influence solubility, reactivity, and compatibility with other materials.

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered. researchgate.netchemcess.com

Mannich-type Reactions: The core structure itself is a product of a Mannich reaction between a phenol (B47542), formaldehyde (B43269), and a primary amine (butylamine). google.com By varying these initial components, a diverse library of analogs can be created. For example, using different primary amines or substituted phenols yields a wide range of N-functionalized aminophenols. nih.govresearchgate.net

Advanced Coupling Reactions: Modern synthetic methods, such as a three-component photochemical Petasis-type reaction, allow for the efficient synthesis of diverse α-tertiary o-hydroxybenzylamines from aliphatic amines and o-phenolic ketones, highlighting the potential for creating complex derivatives. nih.gov

These synthetic routes allow for the creation of tailored molecules for specific applications, ranging from pharmaceuticals to advanced materials. nih.gov The synthesis of hydroxybenzylamines can be achieved through various methods, including the demethylation of methoxybenzylamines, which provides a pathway to the core phenolic structure. google.compatsnap.com

Application as Polymer Precursors and Modifiers

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive phenolic hydroxyl group, makes it an excellent candidate for use in polymer synthesis and modification.

Polybenzoxazines are a class of high-performance phenolic thermosets known for their excellent thermal stability, low water absorption, and near-zero volumetric shrinkage during curing. researchgate.netresearchgate.net The synthesis of benzoxazine (B1645224) monomers occurs through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde. researchgate.net Consequently, the constituent parts of this compound—a phenol and butylamine (B146782)—are ideal starting materials for creating benzoxazine monomers.

A benzoxazine monomer synthesized from a phenol, paraformaldehyde, and butylamine would undergo thermal ring-opening polymerization to form a highly cross-linked polybenzoxazine network. researchgate.netrsc.org The curing process is thermally activated, typically at temperatures above 180°C, and proceeds via a cationic ring-opening mechanism. researchgate.net The resulting polymer network's properties are heavily influenced by the structure of the amine and phenol used. The use of an aliphatic amine like butylamine generally results in a more flexible polymer chain compared to aromatic amines, which can affect the final mechanical properties. rsc.org However, polybenzoxazines derived from these precursors exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.netresearchgate.net

The table below summarizes the thermal properties of various polybenzoxazines derived from different amine and phenol precursors, illustrating the tunability of these materials.

Phenol PrecursorAmine PrecursorTg (°C)Td5% (°C) (5% Weight Loss Temp.)Char Yield (%) @ 800°C
Bisphenol-AAniline (B41778)17131742.2
Bisphenol-AAllylamine>220--
Phenol2-Aminopyridine->40068
Fluorene-basedButylamine>171>347>42

This table is a compilation of representative data from various studies researchgate.netresearchgate.net to illustrate the range of properties achievable. Specific values for a polybenzoxazine from this compound itself would require direct experimental synthesis and measurement.

Epoxy Resins: Phenolic amines are well-established as effective curing agents (hardeners) for epoxy resins, particularly for applications requiring room temperature or low-temperature curing. google.com The this compound molecule possesses two reactive sites for epoxy curing: the active hydrogen on the secondary amine and the phenolic hydroxyl group.

The curing mechanism proceeds as follows:

Amine Addition: The active hydrogen on the secondary amine attacks the epoxide ring, opening it and forming a tertiary amine and a hydroxyl group. threebond.co.jp

Catalytic Action: The newly formed tertiary amine can then act as an anionic catalyst, promoting further polymerization of epoxy groups. threebond.co.jp

Hydroxyl Reaction: The phenolic hydroxyl group can also react with epoxy groups, especially at elevated temperatures or in the presence of a catalyst, contributing to the cross-link density of the final thermoset. polymerinnovationblog.com

This dual functionality allows for the creation of tough, chemically resistant, and highly cross-linked networks. google.comresearchgate.net The presence of the phenolic group can also accelerate the cross-linking reaction. google.com

Polyurethane Systems: In polyurethane chemistry, this compound can serve a dual role. The amine group can act as a catalyst for the reaction between isocyanates (-NCO) and polyols (-OH), which is the fundamental reaction in polyurethane formation. quimidroga.com Tertiary amines are known to be potent catalysts for this process. researchgate.netmdpi.com Simultaneously, the phenolic hydroxyl group can be used as a "blocking agent" for isocyanates. The resulting phenol-blocked isocyanate is stable at room temperature but de-blocks upon heating to regenerate the reactive isocyanate, enabling the formulation of one-component, heat-curable polyurethane systems.

The reactive hydroxyl and amine functionalities on this compound allow it to act as an initiator for certain types of polymerization, most notably ring-opening polymerization (ROP). ROP is a key method for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.gov

The initiation can occur via a coordination-insertion mechanism, where a metal-based catalyst activates the monomer (e.g., lactide), which is then attacked by the nucleophilic hydroxyl group of the initiator molecule. nih.govacs.org The this compound molecule is covalently incorporated as the starting point of the growing polymer chain. The use of such "active" or "functional" initiators is a powerful strategy to install specific end-groups onto polymer chains, thereby creating macromolecules with tailored functionalities. researchgate.net While direct studies on this compound as an ROP initiator are not prevalent, the fundamental chemistry of aminophenols supports this potential application. researchgate.netnih.gov

Phenolic compounds are widely recognized as primary antioxidants that protect polymeric materials from oxidative degradation by scavenging free radicals. nih.govmdpi.comspecialchem.com The phenolic hydroxyl group in this compound can donate its hydrogen atom to a peroxy radical, terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, rendering it relatively unreactive. mdpi.com

A key advantage of using this compound is the potential for its covalent integration into the polymer matrix. Conventional antioxidant additives can be lost over time due to migration or volatilization, reducing the long-term stability of the material. nih.govgoogle.com However, the reactive amine and hydroxyl groups on this compound allow it to be chemically bonded into the backbone of polymers like polyurethanes or polyesters during their synthesis. mdpi.com This creates a "polymer-bound" antioxidant that is permanently fixed within the material, providing long-lasting protection against thermal and oxidative degradation. chemrxiv.orgmdpi.com

Functionality as Building Blocks for Complex Molecular Architectures

A molecular building block is a well-defined molecule with multiple reactive sites that can be used to construct larger, more complex superstructures in a controlled manner. wikipedia.org With its distinct phenolic, amino, and aromatic functionalities, this compound is an excellent candidate for such a role. researchgate.net

The different reactivity of the amine and hydroxyl groups allows for orthogonal synthesis strategies, where one group can be reacted selectively while the other remains protected or inert, to be used in a subsequent step. This controlled, stepwise approach is fundamental to building complex molecular architectures. nih.govrsc.org

Potential applications as a building block include:

Synthesis of Ligands: The molecule can be elaborated into polydentate ligands for coordination chemistry, where the nitrogen and oxygen atoms can bind to metal centers.

Dendrimer Construction: The molecule can serve as a core or a branching unit in the synthesis of dendrimers, where its multiple reaction sites allow for the iterative addition of new layers.

Functionalized Materials: It can be used as a starting material for creating more complex molecules that are then incorporated into functional materials, such as dyes, pharmaceuticals, or agrochemicals. nih.govnih.gov

The ability to synthesize a wide variety of aminophenol derivatives provides a rich platform for creating custom-designed molecules to build matter with precisely controlled properties and functions. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-[(Butylamino)methyl]phenol, and what key reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 3-formylphenol with butylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol. Key conditions include maintaining anhydrous solvents, precise stoichiometric ratios (e.g., 1:1.2 aldehyde:amine), and reaction times of 12–24 hours at room temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Similar protocols are detailed in the synthesis of structurally related phenolic amines (e.g., hydrazone derivatives in Scheme 1 of ). Yield optimization requires monitoring by TLC or HPLC to minimize byproducts like unreacted aldehyde or over-alkylated species.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies characteristic shifts for the phenolic -OH (δ 9–10 ppm), butylamine -NH (δ 1.5–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the methylene bridge (C-N, δ 40–50 ppm) and aromatic carbons.
  • HPLC-UV : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area) and detects polar impurities (e.g., residual amines or solvents) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 180.2).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions, and what are common byproducts?

  • Methodological Answer : Scaling up requires:
  • Controlled reagent addition : Slow addition of NaBH(OAc)₃ to prevent exothermic side reactions.
  • Solvent selection : Methanol or dichloromethane minimizes side-product formation compared to THF .
  • Byproduct mitigation : Common byproducts include N-alkylated isomers (due to excess butylamine) or Schiff base intermediates (from incomplete reduction). Purification via flash chromatography (gradient elution) or recrystallization (ethanol/water) isolates the target compound. Evidence from hydrazinolysis protocols (Scheme 1, ) highlights the importance of pH control (5–6) to suppress hydrolysis.

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Standardized assays : Reproduce studies using consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and solvent controls (DMSO <1% v/v).
  • Purity verification : HPLC and elemental analysis ensure compound integrity, as impurities (e.g., oxidized phenols) may skew bioactivity .
  • Meta-analysis : Cross-reference structural analogs (e.g., 3-[(2-hydroxyethyl)methylamino]phenol in ) to identify substituents influencing activity. For example, electron-donating groups on the phenol ring enhance radical scavenging, while longer alkyl chains may reduce solubility.

Q. In designing structure-activity relationship (SAR) studies for this compound derivatives, which structural modifications are most promising?

  • Methodological Answer : Prioritize modifications at three sites:
  • Butyl chain : Shortening to propyl or extending to pentyl alters lipophilicity and membrane permeability.
  • Phenol ring : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position modulates redox activity (see for similar derivatives).
  • Amino group : Replacing butyl with cyclic amines (e.g., piperidine) or adding hydroxyethyl groups (as in ) enhances hydrogen-bonding capacity. SAR studies on antimicrobial hydrazones () demonstrate that bulkier substituents reduce bacterial adhesion but may increase cytotoxicity.

Key Research Gaps

  • Limited data on in vivo pharmacokinetics (e.g., bioavailability, metabolism).
  • Mechanistic studies on antioxidant pathways (e.g., ROS scavenging via phenol -OH ).
  • Comparative analysis with FDA-approved phenolic drugs (e.g., paracetamol derivatives) to benchmark efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.